molecular formula C8H5N3O4 B13497721 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid

2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid

Cat. No.: B13497721
M. Wt: 207.14 g/mol
InChI Key: VJJLASHODKICRF-UHFFFAOYSA-N
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Description

2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications and its role in various chemical reactions. The structure of this compound includes a pyridine ring fused with a pyrimidine ring, which is further substituted with carboxylic acid and dioxo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Additionally, the three-component reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate has been reported .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions and other advanced techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike some analogues, it does not inhibit histamine metabolism, reducing the risk of side effects .

Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

2,4-dioxo-1H-pyrido[3,2-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C8H5N3O4/c12-6-5-4(10-8(15)11-6)1-3(2-9-5)7(13)14/h1-2H,(H,13,14)(H2,10,11,12,15)

InChI Key

VJJLASHODKICRF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=O)NC2=O)C(=O)O

Origin of Product

United States

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